Trimethyl trimellitate

Description

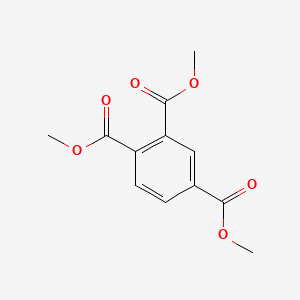

Structure

3D Structure

Properties

IUPAC Name |

trimethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-10(13)7-4-5-8(11(14)17-2)9(6-7)12(15)18-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHNUUNSCNRGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044620 | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

194 °C at 12 mm Hg | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.261 | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2459-10-1 | |

| Record name | Trimethyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl 1,2,4-benzenetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16O7DT5N66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-13 °C | |

| Record name | TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5880 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of Trimethyl Trimellitate from Trimellitic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyl trimellitate from trimellitic anhydride (B1165640), a critical intermediate in the production of various plasticizers and polymers. This document details the underlying chemical principles, experimental protocols, and analytical characterization of the synthesis process.

Introduction

This compound (TMTM), systematically known as trimethyl 1,2,4-benzenetricarboxylate, is a key chemical intermediate synthesized via the esterification of trimellitic anhydride with methanol (B129727). Its primary application lies as a precursor in the two-step synthesis of higher molecular weight trimellitate esters, such as tri(2-ethylhexyl) trimellitate (TOTM), which are valued for their low volatility and high thermal stability as plasticizers in PVC and other polymers. The purity of the intermediate this compound is paramount as it directly influences the quality and performance of the final product.

The synthesis proceeds through the acid-catalyzed esterification of trimellitic anhydride. The reaction involves the nucleophilic attack of methanol on the carbonyl carbons of the anhydride ring, leading to its opening and the subsequent formation of three ester groups. To drive the equilibrium towards the product side and achieve high yields, an excess of methanol is typically employed.

Reaction Mechanism and Stoichiometry

The overall reaction for the synthesis of this compound is as follows:

C₉H₄O₅ (Trimellitic Anhydride) + 3 CH₃OH (Methanol) ⇌ C₁₂H₁₂O₆ (this compound) + H₂O (Water)

The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds in a stepwise manner, with the initial attack opening the anhydride ring to form a diester carboxylic acid, followed by the esterification of the remaining carboxylic acid group.

Experimental Protocols

Two primary catalytic systems are commonly employed for the synthesis of this compound: titanate-based catalysts and strong protic acids like sulfuric acid.

Method 1: Titanate-Catalyzed Synthesis

This method utilizes a tetraalkyl titanate, such as tetraisopropyl titanate, as a catalyst. Titanate catalysts are effective and can lead to high yields under relatively mild conditions.

Materials and Equipment:

-

Trimellitic anhydride (reagent grade)

-

Methanol (anhydrous)

-

Tetraisopropyl titanate

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a reaction vessel, charge trimellitic anhydride and an excess of methanol.

-

Catalyst Addition: Add tetraisopropyl titanate catalyst at a concentration of approximately 0.3% by mass relative to the trimellitic anhydride.[1]

-

Reaction: Heat the mixture to reflux with continuous stirring. The reaction temperature is typically maintained between 60-160°C.[2] The reaction progress can be monitored by techniques such as titration to determine the acid value of the reaction mixture.

-

Work-up: Upon completion of the reaction, the excess methanol is removed by distillation.

-

Purification: The crude this compound is then purified by vacuum distillation to obtain a high-purity product.[1]

Method 2: Sulfuric Acid-Catalyzed Synthesis

Concentrated sulfuric acid is a classic and effective catalyst for esterification reactions.

Materials and Equipment:

-

Trimellitic anhydride (reagent grade)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, and a heating mantle

-

Sodium bicarbonate solution (for neutralization)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus for purification

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve trimellitic anhydride in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

-

Drying and Solvent Removal: The organic layer is dried over a suitable drying agent, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by vacuum distillation.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Melting Point | 38-40 °C |

| Boiling Point | 194 °C at 12 mmHg |

| Density | 1.261 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.523 |

| Water Solubility | 1.11 g/L at 20 °C |

| CAS Number | 2459-10-1 |

Table 2: Typical Reaction Parameters for this compound Synthesis

| Parameter | Titanate Catalyst Method | Sulfuric Acid Catalyst Method |

| Catalyst Loading | ~0.3% (w/w vs. anhydride) | Catalytic amount |

| Methanol | Excess | Excess |

| Reaction Temperature | 60-160 °C | Reflux |

| Reaction Pressure | Atmospheric or higher | Atmospheric |

| Purification Method | Vacuum Distillation | Neutralization, Vacuum Dist. |

| Achievable Yield | Reported to be up to 99% | High |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Reaction Pathway

The following diagram outlines the chemical transformation from trimellitic anhydride to this compound.

References

Trimethyl Trimellitate: A Technical Guide for Researchers and Professionals

For correspondence: This document is a comprehensive technical guide on trimethyl trimellitate, intended for researchers, scientists, and drug development professionals. It covers the core chemical properties, synthesis methodologies, analytical procedures, and toxicological profile of the compound.

Core Compound Information

This compound, systematically known as trimethyl 1,2,4-benzenetricarboxylate, is an aromatic ester derived from trimellitic acid and methanol (B129727).[1] Its molecular structure, featuring three methoxycarbonyl groups on a benzene (B151609) ring, underpins its use as a chemical intermediate, particularly in the synthesis of other trimellitate esters and as a monomer in polymer production.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application, and analysis in a laboratory or industrial setting.

| Property | Value |

| CAS Number | 2459-10-1 |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| IUPAC Name | trimethyl benzene-1,2,4-tricarboxylate |

| Synonyms | 1,2,4-Benzenetricarboxylic Acid Trimethyl Ester, Trimellitic Acid Trimethyl Ester |

| Appearance | Colorless to light orange/yellow clear liquid |

| Purity | >95.0% (GC) |

| Boiling Point | 194 °C at 12 mm Hg |

| Density | 1.261 g/cm³ |

| Specific Gravity | 1.26300 to 1.26700 @ 20.00 °C |

| Refractive Index | 1.52100 to 1.52400 @ 20.00 °C |

| Flash Point | > 230.00 °F. TCC ( > 110.00 °C. ) |

Synthesis of this compound

The industrial production of this compound primarily follows two synthetic pathways: direct esterification and a two-step transesterification process.[2] The choice between these methods is often determined by the desired purity of the final product and economic factors.[2]

Experimental Protocol: Two-Step Transesterification

This method is often employed to achieve a higher purity of the final product.[3] It involves the initial synthesis and purification of this compound, which then serves as an intermediate for transesterification with other alcohols.[3]

Part A: Synthesis of this compound

-

Reaction Setup: Charge a reaction vessel equipped with heating, stirring, and a condenser with trimellitic anhydride (B1165640) and an excess of methanol.[2]

-

Catalyst Addition: Add a suitable catalyst, such as tetraisopropyl titanate (0.3% by mass ratio to the anhydride).[2]

-

Esterification: Heat the mixture to 60-65°C under normal atmospheric pressure with continuous stirring.[2]

-

Purification: Upon completion of the reaction, purify the crude this compound by vacuum distillation to obtain a high-purity intermediate.[2]

Part B: Transesterification to Higher Alkyl Trimellitates (Example: Trioctyl Trimellitate)

-

Reactant Charging: In a separate reaction vessel, combine the purified this compound with the desired alcohol (e.g., 2-ethylhexanol) and a transesterification catalyst.[4]

-

Inerting: Purge the system with an inert gas, such as nitrogen.[2]

-

Transesterification: Slowly heat the mixture to approximately 220°C. The lower boiling point alcohol (methanol) is distilled off, driving the reaction to completion.[2][4]

-

Purification: The final product is then purified, typically by vacuum distillation, to remove any remaining reactants and by-products.

Caption: Two-Step Synthesis of Higher Alkyl Trimellitates.

Analytical Methodologies

The quantification of this compound, particularly in the context of analyzing its precursor, trimellitic anhydride (TMA), often involves derivatization followed by gas chromatography (GC).

Protocol for the Determination of Trimellitic Anhydride via this compound Derivatization

This method is adapted from NIOSH protocols for the analysis of TMA in air samples.[5][6]

-

Sample Preparation:

-

Derivatization:

-

Add a derivatizing agent, such as boron trifluoride in methanol (BF₃/methanol), to the dried extract.[5]

-

Heat the mixture in a sealed container (e.g., in a water bath at 97°C for 20 minutes) to convert TMA to this compound.[5]

-

After cooling, prepare the sample for injection by adding a suitable solvent system (e.g., diethyl ether and pentane) and a substance to precipitate the BF₃ adduct (e.g., pyridine).[5]

-

-

Gas Chromatography (GC) Analysis:

Caption: Analytical Workflow for Trimellitic Anhydride.

Toxicological Profile and Relevance to Drug Development

Currently, there is limited direct toxicological data available for this compound itself. However, data from structurally similar analogues, such as triethylhexyl trimellitate (TEHT), can be used to infer its potential health effects through a read-across approach.[7] The primary use of trimellitates is as plasticizers, and they are not typically associated with direct applications in drug development as active pharmaceutical ingredients.[8] Their relevance to the pharmaceutical industry is more likely as excipients or in the context of medical device materials.[9][10]

Summary of Toxicological Data for Trimellitate Esters (Read-Across)

| Endpoint | Result (for analogue compounds like TEHT) |

| Acute Oral Toxicity | Low toxicity, with LD50 values typically > 2000 mg/kg bw in rats. |

| Dermal Absorption | Expected to be low due to high molecular weight and high logP values.[10] |

| Skin and Eye Irritation | Some analogues have been found to be slightly irritating to the eyes. |

| Skin Sensitization | Not found to be a skin sensitizer (B1316253) in various studies. |

| Reproductive and Developmental Toxicity | Some studies on TEHT showed effects on the male reproductive system at high doses (NOAEL of 100 mg/kg/day in male rats).[11] However, other studies did not show significant toxicological effects.[11] |

| Genotoxicity and Carcinogenicity | TEHT is not considered genotoxic or carcinogenic.[7] |

Metabolic Considerations

The metabolism of this compound is expected to involve hydrolysis of the ester bonds to yield trimellitic acid and methanol.[1] This process can be catalyzed by acids or bases, and microbial esterases may also play a role in its degradation in the environment.[1] In vitro studies with rat intestinal homogenates on the analogue triethylhexyl trimellitate showed no evidence of hydrolysis, suggesting that the metabolic fate may be complex and dependent on the specific ester.

Conclusion

This compound is a well-characterized chemical intermediate with established synthesis and analytical protocols. Its primary applications are in the polymer and materials science sectors. While not directly used in drug development as an active ingredient, its toxicological profile, along with that of its analogues, is relevant for its potential use in medical devices and as a pharmaceutical excipient. Further research into the specific metabolic pathways and long-term toxicological effects of this compound would be beneficial for a more complete risk assessment in these specialized applications.

References

- 1. This compound | 2459-10-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. CN106008218A - Method for synthesizing tri (2-ethylhexyl) trimellitate - Google Patents [patents.google.com]

- 5. cdc.gov [cdc.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. canada.ca [canada.ca]

- 8. Safety Assessment of Trialkyl Trimellitates as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to the Physicochemical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trimethyl 1,2,4-benzenetricarboxylate, a compound of interest in various chemical and industrial applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key data in a structured format, detailing relevant experimental methodologies, and illustrating logical workflows for property determination.

Core Physicochemical Data

The fundamental physicochemical properties of trimethyl 1,2,4-benzenetricarboxylate (CAS Number: 2459-10-1) are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

Table 1: General and Physical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2] |

| Molecular Weight | 252.22 g/mol | [1][2] |

| Physical Description | White solid; Clear colorless to yellow viscous liquid | [1][3] |

| IUPAC Name | trimethyl benzene-1,2,4-tricarboxylate | [1] |

| Synonyms | Trimethyl trimellitate |

Table 2: Thermodynamic and Other Physical Properties of Trimethyl 1,2,4-Benzenetricarboxylate

| Property | Value | Conditions | Reference |

| Melting Point | -13 °C; 38-40 °C | [3][4] | |

| Boiling Point | 194 °C | at 12 mmHg | [1][3][4] |

| Density | 1.261 g/mL | at 25 °C | [1][3][4] |

| Refractive Index | 1.5230 | at 20 °C | [1][3][4] |

| Vapor Pressure | 0.01 mmHg | at 20 °C | |

| Solubility | 1.11 g/L | at 20 °C | [5] |

| Flash Point | 219.3 °C | Pensky-Martens closed cup |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a chemical compound such as trimethyl 1,2,4-benzenetricarboxylate.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[6][7]

Methodology: Capillary Method [6][8][9][10]

-

Sample Preparation: A small amount of the finely powdered, dry solid is introduced into a thin-walled capillary tube, which is sealed at one end.[8][9] The sample is packed down to a height of a few millimeters.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.[6][8] This assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.[6][8]

-

Heating and Observation: The heating medium is heated slowly and uniformly, typically at a rate of 1-2 °C per minute as the melting point is approached.[6] The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned to liquid (completion of melting) are recorded.[6][7] This range represents the melting point of the substance.[8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[11]

Methodology: Thiele Tube Method [11][12]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[11][13] A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.[11][12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a heating oil.[11][12]

-

Heating and Observation: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the open end of the inverted capillary tube as the liquid boils.[11][12] The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Density Determination

Density is the mass of a substance per unit volume.[14]

Methodology: Liquid Displacement for Solids [14][15]

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[15]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.[14][15] The solid sample is then carefully submerged in the liquid, and the new volume is recorded.[14][15] The difference between the final and initial volumes represents the volume of the solid.[14][15]

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[14][15]

Methodology: Pycnometer for Liquids [16]

-

Mass of Empty Pycnometer: A pycnometer (a flask with a specific volume) is weighed empty.

-

Mass of Pycnometer with Liquid: The pycnometer is filled with the liquid, and any excess is removed. The filled pycnometer is then weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [17][18]

-

Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.[18]

-

Equilibration: The flask is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for an extended period to ensure that equilibrium is reached.[18]

-

Separation and Analysis: The saturated solution is separated from the undissolved solid, typically by filtration or centrifugation.[18] The concentration of the solute in the saturated solution is then determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance in that solvent at that temperature.[18]

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure and confirm the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [19]

-

Sample Preparation: A small amount of the sample (typically 2-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19][20] The solution is then transferred to an NMR tube.[20][21]

-

Data Acquisition: The NMR tube is placed in the spectrometer's powerful magnetic field.[19] The sample is irradiated with radiofrequency pulses, and the resulting signals from the atomic nuclei are detected.[19]

-

Data Processing: The detected signals are processed using a Fourier transform to generate an NMR spectrum, which shows the chemical shifts of the different nuclei, providing information about the molecular structure.[22]

Infrared (IR) Spectroscopy [23]

-

Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid is pressed against a crystal.[24][25] For a liquid, a thin film can be placed between two salt plates.[24]

-

Data Acquisition: A beam of infrared light is passed through the sample.[23] The instrument measures the frequencies at which the sample absorbs the infrared radiation, which correspond to the vibrational frequencies of the chemical bonds in the molecule.[23][26]

-

Data Analysis: The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber. The positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.[23]

Mass Spectrometry (MS) [27]

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized.[27][28] Common ionization techniques include electron impact (EI) and electrospray ionization (ESI).[28][29]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[27][30]

-

Detection: The separated ions are detected, and their abundance is measured. The output is a mass spectrum, which is a plot of ion intensity versus m/z ratio.[27][30] This spectrum provides information about the molecular weight and fragmentation pattern of the compound.[27][29]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound like trimethyl 1,2,4-benzenetricarboxylate.

Caption: Logical workflow for physicochemical characterization.

References

- 1. Trimethyl 1,2,4-benzenetricarboxylate | C12H12O6 | CID 17159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 3. TRIMETHYL 1,2,4-BENZENETRICARBOXYLATE | 2459-10-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. wjec.co.uk [wjec.co.uk]

- 16. mt.com [mt.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 22. uwyo.edu [uwyo.edu]

- 23. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 24. webassign.net [webassign.net]

- 25. amherst.edu [amherst.edu]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 28. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 30. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of Trimethyl Trimellitate

This technical guide provides a comprehensive overview of the solubility and stability of this compound (TMTM), a chemical intermediate and building block in polymer science. This document compiles available data on its physicochemical properties, outlines experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₁₂O₆, is the trimethyl ester of trimellitic acid.[1] It is recognized for its role as a versatile monomer due to its trifunctional nature, which allows for the creation of complex polymer architectures.[2] At room temperature, it exists as a colorless to light yellow, oily liquid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 252.22 g/mol | [1][3] |

| CAS Number | 2459-10-1 | [1][3] |

| Physical State | Clear, colorless to yellow liquid (at 20°C) | [4] |

| Boiling Point | 194 °C at 12 mm Hg; 189°C /1.6kPa | [1][4] |

| Density | 1.261 - 1.267 g/cm³ at 20°C | [1][3][4] |

| Flash Point | > 110 °C (> 230 °F); 182°C | [3][4] |

| Refractive Index | 1.521 - 1.524 at 20°C | [3] |

Section 1: Solubility Profile

The solubility of a compound is a critical parameter in drug development and material science, influencing its bioavailability, formulation, and applications. This compound is generally characterized by low aqueous solubility and high solubility in organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Temperature | Notes |

| Water | 1207 mg/L (estimated) | 25 °C | [3] |

| Water | Insoluble | - | As per Safety Data Sheet[4] |

| Organic Solvents | Readily soluble | - | General property of trialkyl trimellitates[5] |

| Oils | Readily soluble | - | General property of trialkyl trimellitates[5] |

Note: The conflicting data on water solubility (estimated value vs. SDS statement) highlights the importance of experimental verification.

Factors Influencing Solubility

The solubility of this compound is influenced by its molecular structure, which includes a rigid benzene (B151609) ring and three methoxycarbonyl groups.[2] These bulky trimethyl groups can hinder interactions with polar solvents like water.[2] However, in basic solutions, the carboxylate groups can be ionized, which may affect its polarity and reactivity.[2]

Section 2: Stability Profile

The stability of this compound is crucial for its storage, handling, and application, particularly in high-temperature processes.

Chemical Stability

This compound is considered stable under proper storage conditions.[4] However, it is susceptible to degradation under certain environmental conditions.

-

Hydrolysis : In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form trimellitic acid and methanol.[1] Partial hydrolysis may also yield dimethyl trimellitate and monomethyl trimellitate isomers.[2] Shorter-chain esters like this compound are generally expected to hydrolyze more rapidly than their longer-chain counterparts.[2] For a larger trimellitate ester, the hydrolysis half-life is estimated to be around 120 days at a neutral pH of 7 and 12 days at a pH of 8.[2]

-

Photodegradation : In the atmosphere, organic compounds like this compound are subject to degradation by photochemically produced radicals, primarily the hydroxyl (OH) radical.[2] The atmospheric half-life of trimellitic acid, the hydrolysis product of trimellitic anhydride, due to reaction with OH radicals is estimated to be 6.6 days.[2]

-

Incompatibilities : this compound is incompatible with strong oxidizing agents.[4]

Thermal Stability

The trimellitate structure imparts inherent high-temperature stability.[2] Hazardous decomposition products upon thermal degradation include carbon dioxide and carbon monoxide.[4]

Section 3: Experimental Protocols

This section outlines general methodologies for determining the solubility and stability of chemical compounds like this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

-

Preparation : Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Quantification : Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[7][8]

Protocol for Forced Degradation Studies:

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9]

-

Stress Conditions : Subject this compound to various stress conditions, including:

-

Acidic Hydrolysis : e.g., 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis : e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : e.g., Dry heat at 105°C for 24 hours.

-

Photodegradation : e.g., Exposure to UV light (254 nm) and fluorescent light for a specified duration.

-

-

Sample Preparation : After exposure, neutralize the samples if necessary and dilute to a suitable concentration with the mobile phase.

-

HPLC Analysis : Analyze the stressed samples using an HPLC method developed to separate the parent peak from any degradation product peaks. A gradient reversed-phase HPLC method with UV detection is commonly employed.[10]

-

Method Validation : The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[11]

Section 4: Visualized Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Analysis.

Section 5: Biological Considerations

While this compound is primarily used in industrial applications, it is important to consider the biological effects of related compounds, especially in the context of drug development and safety assessment.

Studies on other trialkyl trimellitates, such as tridecyl trimellitate and triethylhexyl trimellitate (TEHT or TOTM), have been conducted. These compounds have low water solubility and high molecular weight, which is expected to limit their absorption through the skin and gastrointestinal tract.[12][13] In animal studies, orally administered TEHT was largely excreted unchanged in the feces, with some metabolites found in the urine.[12][13] There was no evidence of TEHT hydrolysis in rat intestinal homogenates.[12][13]

Some research has investigated the biological effects of TOTM as a plasticizer alternative to DEHP.[14] These studies found that while TOTM can exhibit some cellular toxicity and estrogen receptor activation, these effects are significantly weaker (approximately 10-fold) than those of DEHP.[14][15]

For this compound itself, there is a lack of extensive public data on its specific biological activities and metabolic pathways. Therefore, a thorough toxicological evaluation would be necessary for any application involving potential human exposure.

Caption: Logical Flow for Biological Assessment.

References

- 1. Buy this compound | 2459-10-1 [smolecule.com]

- 2. This compound | 2459-10-1 | Benchchem [benchchem.com]

- 3. This compound, 2459-10-1 [thegoodscentscompany.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. TRIDECYL TRIMELLITATE - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. web.vscht.cz [web.vscht.cz]

- 12. cir-safety.org [cir-safety.org]

- 13. cir-safety.org [cir-safety.org]

- 14. researchgate.net [researchgate.net]

- 15. omicsonline.org [omicsonline.org]

Trimethyl Trimellitate: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of trimethyl trimellitate, a significant compound in polymer chemistry and as an intermediate in the synthesis of various plasticizers. This document compiles quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a centralized resource for the characterization of this molecule. Detailed experimental protocols for spectral acquisition and a logical workflow for its synthesis and analysis are also presented to aid in research and development.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic and methyl protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.43 | Doublet | Aromatic H-3 |

| 8.15 | Doublet of doublets | Aromatic H-6 |

| 7.95 | Doublet | Aromatic H-5 |

| 3.94 | Singlet | Methyl protons (-OCH₃) at C-1 |

| 3.93 | Singlet | Methyl protons (-OCH₃) at C-2 |

| 3.91 | Singlet | Methyl protons (-OCH₃) at C-4 |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carbonyl Carbon (C=O) at C-1 |

| 166.8 | Carbonyl Carbon (C=O) at C-2 |

| 165.2 | Carbonyl Carbon (C=O) at C-4 |

| 135.2 | Aromatic Carbon C-4 |

| 134.0 | Aromatic Carbon C-2 |

| 131.8 | Aromatic Carbon C-5 |

| 130.9 | Aromatic Carbon C-1 |

| 129.5 | Aromatic Carbon C-6 |

| 128.8 | Aromatic Carbon C-3 |

| 52.6 | Methyl Carbon (-OCH₃) at C-1 |

| 52.5 | Methyl Carbon (-OCH₃) at C-2 |

| 52.3 | Methyl Carbon (-OCH₃) at C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in confirming the presence of key functional groups in this compound, namely the aromatic ring and the three ester groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~1730-1715 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1310-1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1130-1100 | Strong | Symmetric C-O-C Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The calculated monoisotopic mass of this compound (C₁₂H₁₂O₆) is 252.0634 Da.

| m/z | Relative Intensity | Assignment |

| 252 | Moderate | Molecular Ion [M]⁺ |

| 221 | High | [M - OCH₃]⁺ |

| 193 | Moderate | [M - COOCH₃]⁺ |

| 163 | High | [M - 2(OCH₃) - H]⁺ |

| 135 | Moderate | [C₇H₃O₃]⁺ |

| 103 | Low | [C₇H₃O]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

-

Instrumentation : Bruker Avance-400 spectrometer (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR).[2]

-

Sample Preparation : 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Number of Scans : 16

-

Relaxation Delay : 1.0 s

-

Spectral Width : 8278 Hz

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence.

-

Number of Scans : 256

-

Relaxation Delay : 2.0 s

-

Spectral Width : 25000 Hz

-

-

Data Processing : The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Sample Preparation : A small amount of liquid this compound was placed between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹

-

Resolution : 4 cm⁻¹

-

Number of Scans : 32

-

A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation : An Agilent 6890 series gas chromatograph coupled to an Agilent 5973 mass selective detector.[3]

-

Sample Preparation : A 1 mg/mL solution of this compound was prepared in dichloromethane.

-

GC Conditions :

-

Column : DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[3]

-

Inlet Temperature : 280 °C

-

Injection Volume : 1 µL (splitless mode)

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program : Initial temperature of 150 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-550

-

Source Temperature : 230 °C

-

Quadrupole Temperature : 150 °C

-

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

The data obtained from different spectroscopic techniques are complementary and together provide a comprehensive structural elucidation of this compound.

References

Industrial Synthesis of Trimethyl Trimellitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM), with the chemical formula C₆H₃(COOCH₃)₃, is a significant chemical intermediate in the synthesis of various organic compounds, including plasticizers, resins, and polymers. Its industrial production is primarily centered around the esterification of trimellitic anhydride (B1165640) or trimellitic acid with methanol (B129727). This technical guide provides an in-depth overview of the prevalent industrial synthesis routes for this compound, detailing experimental protocols, reaction parameters, and process workflows.

Core Synthesis Pathways

The industrial synthesis of this compound is predominantly achieved through two main routes:

-

Direct Esterification of Trimellitic Anhydride/Acid: This is the most common and direct method, involving the reaction of trimellitic anhydride or trimellitic acid with an excess of methanol in the presence of an acid catalyst. The reaction is driven to completion by removing the water formed during the process.

-

Two-Step Transesterification (TMTM as an Intermediate): In this pathway, this compound is synthesized as a high-purity intermediate. This purified TMTM is then used in a subsequent transesterification reaction with a different alcohol (e.g., 2-ethylhexanol) to produce other commercially valuable trimellitate esters, such as trioctyl trimellitate (TOTM). This method is often employed when a final product of very high purity is required.[1]

Direct Esterification of Trimellitic Anhydride

The direct esterification route is favored for its straightforwardness and economic viability. The reaction proceeds by the nucleophilic attack of methanol on the carbonyl groups of trimellitic anhydride, leading to the formation of the tri-ester.

Reaction Mechanism

The reaction is typically catalyzed by strong acids, which protonate the carbonyl oxygen of the anhydride, making it more susceptible to nucleophilic attack by methanol. The reaction proceeds in a stepwise manner to form the final this compound.

Experimental Protocol: Titanate-Catalyzed Synthesis

This protocol details a common industrial method using a titanate catalyst.

Materials and Equipment:

-

Trimellitic anhydride

-

Methanol (in excess)

-

Tetraisopropyl titanate catalyst

-

Reaction vessel equipped with a stirrer, heating mantle, condenser, and nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: The reaction vessel is charged with trimellitic anhydride and an excess of methanol.[2]

-

Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere, preventing side reactions.

-

Catalyst Addition: Tetraisopropyl titanate is added as the catalyst, typically at a concentration of 0.3% by mass ratio to the trimellitic anhydride.[2]

-

Esterification: The reaction mixture is heated to 60-65°C under normal atmospheric pressure with continuous stirring.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by measuring the acid value of the reaction mixture.

-

Purification: Upon completion, the crude this compound is purified by vacuum distillation to obtain a high-purity product.[2]

Two-Step Synthesis: TMTM as an Intermediate

For the production of high-purity trimellitate esters like TOTM, a two-step process is often preferred. The first step involves the synthesis and purification of TMTM, which is then used in the second transesterification step.

Experimental Protocol: Synthesis and Purification of TMTM for Transesterification

This protocol is derived from a patented industrial process.

Materials and Equipment:

-

Trimellitic acid intermediate products

-

Methanol

-

Acid catalyst (e.g., sulfuric acid)

-

Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

-

Rectification still with vacuum capabilities

Procedure:

-

Esterification: Intermediate products from the production of trimellitic anhydride, containing trimellitic acid, are esterified with methanol in the presence of an acid catalyst to generate this compound.[3]

-

Neutralization and Washing: The resulting esterification product is neutralized and washed to remove the acid catalyst and other impurities.[3]

-

Purification by Rectification: The crude this compound is transferred to a rectifying still. Vacuum is applied to the system, typically in the range of 1000–2000 Pa. The still is heated, and the this compound fraction is collected at a temperature range of 185–200°C.[3] This step is crucial for obtaining the high-purity TMTM required for the subsequent transesterification reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for the industrial synthesis of this compound and related processes.

Table 1: Reaction Parameters for this compound Synthesis

| Parameter | Value | Catalyst System | Source(s) |

| Reactants | Trimellitic Anhydride, Methanol | Tetraisopropyl titanate | [2] |

| Catalyst Loading | 0.3% by mass of trimellitic anhydride | Tetraisopropyl titanate | [2] |

| Reaction Temperature | 60-65°C | Tetraisopropyl titanate | [2] |

| Purification Method | Vacuum Distillation | - | [2] |

| Vacuum Pressure | 1000–2000 Pa | - | [3] |

| Distillation Temperature | 185–200°C | - | [3] |

Table 2: Common Catalysts for Esterification

| Catalyst Type | Examples | Notes | Source(s) |

| Homogeneous Acid Catalysts | Sulfuric acid, p-Toluenesulfonic acid | Effective but can be corrosive and may require a neutralization step. | [1][4] |

| Titanate Esters | Tetraisopropyl titanate | Commonly used in industrial processes. | [4] |

| Boron-based Catalysts | Boron trifluoride-methanol complexes | Effective for esterification. | [4] |

| Solid Acid Catalysts | Solid oxides (e.g., ZrO₂, TiO₂, SnO) | Offer advantages in catalyst separation. | [5][6] |

Process Diagrams

Signaling Pathway of Direct Esterification

Caption: Reaction pathway for the direct esterification of trimellitic anhydride.

Experimental Workflow for Two-Step Synthesis

Caption: Two-step synthesis process highlighting the role of TMTM as an intermediate.

Conclusion

The industrial synthesis of this compound is a well-established process, with direct esterification being the most common route. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. For applications demanding exceptionally high purity of other trimellitate esters, a two-step process involving the synthesis and purification of this compound as an intermediate is the preferred method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this important chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN101429126B - Method for producing trioctyl trimellitate with trimellitic acid - Google Patents [patents.google.com]

- 4. This compound | 2459-10-1 | Benchchem [benchchem.com]

- 5. CN103007920A - Catalyst for synthesizing trioctyl trimellitate from trimellitic anhydride or trimellitic acid and octanol through esterification and application thereof - Google Patents [patents.google.com]

- 6. CN100363328C - Trimellitic tri(C8-9 ol)ester preparation method - Google Patents [patents.google.com]

Trimethyl trimellitate safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Trimethyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols. Much of the available toxicological data for trimellitate esters is for longer-chain analogues such as tri(2-ethylhexyl) trimellitate (TOTM) and tridecyl trimellitate. Due to a lack of specific data for this compound, this guide utilizes a read-across approach from these structurally similar compounds to infer potential hazards.

Chemical and Physical Properties

This compound is an aromatic ester that serves as a valuable intermediate in chemical synthesis.[1] Its physical and chemical properties are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | Trimethyl 1,2,4-benzenetricarboxylate | [1] |

| Synonyms | Trimellitic acid trimethyl ester, TMTM | |

| CAS Number | 2459-10-1 | |

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Toxicological Data

Comprehensive toxicological data for this compound is limited. The following tables summarize available data for structurally similar trialkyl trimellitates, which are used as analogues. These compounds are generally considered to have low acute toxicity.[2]

Acute Toxicity

| Endpoint | Species | Route | Value | Analogue Compound | Reference |

| LD₅₀ | Rat | Oral | > 5,000 mg/kg bw | Tridecyl Trimellitate | [3][4] |

| LD₅₀ | Rat | Oral | > 2,000 mg/kg bw | Tri(2-ethylhexyl) trimellitate (TOTM) | [2] |

| LD₅₀ | Rat/Mouse | Oral | > 3,200 mg/kg | Tri(2-ethylhexyl) trimellitate (TOTM) | [5] |

| LD₅₀ | Rabbit | Dermal | > 2 mL/kg | Tri(2-ethylhexyl) trimellitate (TOTM) | [3] |

| LC₅₀ | Rat | Inhalation | > 2.6 mg/L (4 hours) | Tri(2-ethylhexyl) trimellitate (TOTM) | [2] |

Irritation and Sensitization

| Endpoint | Species | Result | Analogue Compound | Reference |

| Skin Irritation | Rabbit | Slightly irritating to non-irritating | Tridecyl Trimellitate | [3] |

| Eye Irritation | Rabbit | Slightly irritating | Tridecyl Trimellitate | [3] |

| Skin Sensitization | Mouse (LLNA) | No evidence of sensitization | Tridecyl Trimellitate | [3] |

| Skin Sensitization | Human (HRIPT) | No evidence of sensitization | Tridecyl Trimellitate | [3] |

| Skin Sensitization | Human (HRIPT) | No evidence of sensitization or irritation | Tri(2-ethylhexyl) trimellitate (TOTM) | [6][7] |

Repeated Dose Toxicity

| Study Duration | Species | Route | NOAEL | Analogue Compound | Reference |

| 28-day | Rat | Gavage | 300 mg/kg/day | Tricaprylyl/capryl trimellitate | [8] |

| 13-week | Rat | Gavage | 500 mg/kg/day | Tricaprylyl/capryl trimellitate | [8] |

| Reproductive/Developmental | Rat | Oral | 100 mg/kg bw/day | Tri(2-ethylhexyl) trimellitate (TOTM) | [3] |

Experimental Protocols

The toxicological data for trimellitate esters are primarily based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of key experimental methodologies.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Species: Typically rats (usually females).

-

Procedure: A stepwise procedure is used with a small number of animals per step. The substance is administered orally by gavage at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of mortality at one dose determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance for its acute oral toxicity.

Acute Dermal Irritation (Based on OECD Guideline 404)

-

Objective: To assess the potential for a substance to cause skin irritation.

-

Species: Albino rabbit.

-

Procedure: A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of clipped skin (approximately 6 cm²) under a semi-occlusive patch for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: Dermal reactions are scored using a standardized grading system.

Acute Eye Irritation (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Species: Albino rabbit.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Scoring: Ocular lesions are scored according to a standardized system to evaluate the severity and reversibility of the effects.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

-

Objective: To determine the potential of a substance to induce skin sensitization.

-

Species: Mouse.

-

Procedure: The test substance is applied to the dorsal surface of the ears daily for three consecutive days. A vehicle control and a positive control are also included.

-

Endpoint: Proliferation of lymphocytes in the draining auricular lymph nodes is measured. This is typically done by measuring the incorporation of radio-labeled thymidine (B127349) or by using non-radioactive alternatives.

-

Data Analysis: A stimulation index (SI) is calculated by comparing the proliferation in the test group to the vehicle control group. An SI of 3 or greater is typically considered a positive response.

Visualizations

Safe Handling and Personal Protective Equipment (PPE) Workflow

Caption: General workflow for the safe handling of this compound.

Metabolic Pathway of Trialkyl Trimellitates (Read-across from TOTM)

Caption: Postulated metabolic pathway for trialkyl trimellitates based on analogue data.[2][8]

Experimental Workflow for Dermal Irritation Testing (OECD 404)

Caption: Simplified workflow for an acute dermal irritation study.

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been well-elucidated. However, studies on analogues like TOTM provide some insights into potential mechanisms of toxicity.

-

Metabolism: Trialkyl trimellitates are metabolized via hydrolysis to their corresponding diester and monoester forms.[2][8] The monoester can then undergo further oxidation.[8]

-

Hepatotoxicity: High doses of TOTM in mice have been shown to affect gene expression related to the cell cycle, lipid metabolism, and oxidative processes in the liver.[9] This suggests that at high concentrations, TOTM may induce cellular stress.

-

Endocrine Activity: Tri(2-ethylhexyl) trimellitate has been shown to have very weak estrogenic activity in vitro, with a stronger effect on the estrogen receptor beta (ERβ) than on ERα.[10] However, available data on trimellitate esters do not indicate the same level of reproductive toxicity as seen with some phthalate (B1215562) esters.[2]

Safety and Handling Precautions

Engineering Controls

-

Work in a well-ventilated area. For procedures that may generate aerosols or vapors, use a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, a respirator may be necessary.

Handling and Storage

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Spill and Disposal Procedures

-

Spill Response:

-

Ensure adequate ventilation.

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

-

Prevent the spill from entering drains or waterways.

-

-

Disposal:

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash. Engage a licensed professional waste disposal service.

-

Conclusion

While specific toxicological data for this compound are scarce, a read-across approach using data from structurally similar, longer-chain trialkyl trimellitates suggests a low order of acute toxicity. These analogues are generally not considered to be skin sensitizers and are at most slightly irritating to the skin and eyes.[2][3] Prudent laboratory practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. This compound | 2459-10-1 | Benchchem [benchchem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. resources.tkbtrading.com [resources.tkbtrading.com]

- 5. aglayne.com [aglayne.com]

- 6. Lack of sensitization for trimellitate, phthalate, terephthalate and isobutyrate plasticizers in a human repeated insult patch test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cir-safety.org [cir-safety.org]

- 9. Transcriptome profiling and pathway analysis of hepatotoxicity induced by tris (2-ethylhexyl) trimellitate (TOTM) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cir-safety.org [cir-safety.org]

- 11. Trioctyltrimellitate (TOTM) – Quality solution for durable plastics [penpet.com]

An In-depth Technical Guide on the Environmental Fate and Degradation of Trimethyl Trimellitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of trimethyl trimellitate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogue compounds and predictive quantitative structure-activity relationship (QSAR) models to provide a thorough assessment.

Physicochemical Properties and Predicted Environmental Distribution

This compound is a tri-ester of trimellitic acid. Its environmental distribution is predicted to be primarily in water and soil, with a low potential for bioaccumulation. A summary of its key physicochemical properties and predicted environmental fate is presented in Table 1.

Table 1: Physicochemical Properties and Predicted Environmental Fate of this compound

| Property | Value | Source |

| CAS Number | 2459-10-1 | - |

| Molecular Formula | C₁₂H₁₂O₆ | - |

| Molecular Weight | 252.22 g/mol | |

| Water Solubility | 1,340 mg/L (estimated) | EPI Suite™ |

| Vapor Pressure | 1.8 x 10⁻⁴ mm Hg at 25°C (estimated) | EPI Suite™ |

| Log Kow (Octanol-Water Partition Coefficient) | 1.89 (estimated) | EPI Suite™ |

| Henry's Law Constant | 1.1 x 10⁻⁸ atm-m³/mole at 25°C (estimated) | EPI Suite™ |

| Predicted Environmental Fate Summary | ||

| Biodegradation | Not readily biodegradable | EPI Suite™ |

| Hydrolysis Half-Life (pH 7) | 180 days (estimated) | EPI Suite™ |

| Hydrolysis Half-Life (pH 8) | 18 days (estimated) | EPI Suite™ |

| Atmospheric Photolysis Half-Life | 2.6 days (estimated) | EPI Suite™ |

| Bioconcentration Factor (BCF) | 3.16 L/kg (estimated) | EPI Suite™ |

Biodegradation

Based on predictive models, this compound is not expected to be readily biodegradable. However, its ester linkages suggest that it is susceptible to ultimate biodegradation by microorganisms capable of producing esterase enzymes.

Predicted Biodegradability

Quantitative Structure-Activity Relationship (QSAR) models, such as those in the EPI Suite™, predict that this compound is not readily biodegradable. This suggests that while degradation may occur, it is not expected to be rapid in standard tests.

Experimental Protocol: Ready Biodegradability (OECD 301F)

To experimentally determine the ready biodegradability of this compound, the OECD Guideline 301F (Manometric Respirometry Test) is recommended.[1]

Objective: To assess the potential for rapid and ultimate biodegradation of the test substance in an aerobic aqueous medium.

Principle: A solution or suspension of this compound in a mineral medium is inoculated with activated sludge from a municipal sewage treatment plant and incubated under aerobic conditions in the dark. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the carbon dioxide produced.[1][2]

Apparatus:

-

Manometric respirometer (e.g., OxiTop® system)

-

Incubator with temperature control (20 ± 1°C)

-

Glass bottles of suitable volume (e.g., 500 mL) with stoppers and magnetic stirrers

-

pH meter

Procedure:

-

Preparation of Mineral Medium: Prepare a mineral medium containing essential mineral salts as specified in the OECD 301 guideline.

-

Preparation of Inoculum: Use fresh activated sludge from a domestic wastewater treatment plant. The sludge should be washed and aerated before use.

-

Test Setup:

-

Test Vessels: Add the mineral medium, inoculum, and the test substance (e.g., at a concentration of 100 mg/L) to the test bottles.

-

Blank Controls: Prepare vessels with mineral medium and inoculum only, to measure the endogenous respiration of the microorganisms.

-

Reference Control: Use a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity Control: Include a vessel with both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.

-

-

Incubation: Incubate the sealed bottles in the dark at 20 ± 1°C with continuous stirring for 28 days.

-

Measurements: Record the oxygen consumption at regular intervals.

-

Data Analysis: Calculate the percentage of biodegradation as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[2]

Potential Microbial Degradation Pathways

While specific pathways for this compound are not documented, degradation is likely initiated by the enzymatic hydrolysis of the ester bonds to form trimellitic acid and methanol (B129727). Bacteria from the genera Pseudomonas and Rhodococcus are known to degrade a wide variety of aromatic compounds, including aromatic esters, and are likely candidates for the degradation of this compound.[3][4][5]

The probable degradation pathway would involve:

-

Ester Hydrolysis: Esterase enzymes would hydrolyze the three methyl ester groups, releasing methanol and trimellitic acid.

-

Aromatic Ring Cleavage: The resulting trimellitic acid would then be subject to degradation via pathways known for other aromatic carboxylic acids. This typically involves the formation of catechol or protocatechuate intermediates, followed by ring cleavage by dioxygenase enzymes.[6][7]

References

- 1. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Environmental Impact of Xenobiotic Aromatic Compounds and Their Biodegradation Potential in Comamonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Trimethyl Trimellitate (TMTM) as a High-Performance Plasticizer for Polyvinyl Chloride (PVC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl trimellitate (TMTM) is a high-performance trimellitate ester plasticizer utilized to enhance the flexibility, durability, and thermal stability of polyvinyl chloride (PVC). Its characteristic low volatility, excellent resistance to migration, and superior thermal properties make it a preferred choice for demanding applications where the long-term integrity of the material is critical. This document provides detailed application notes, comparative performance data, and experimental protocols for evaluating TMTM as a plasticizer in PVC formulations.

Trimellitate plasticizers, including TMTM and its analogues like trioctyl trimellitate (TOTM), are recognized for their superior performance compared to conventional phthalate (B1215562) plasticizers, particularly in applications requiring high-temperature resistance and low plasticizer migration.[1][2] This makes them suitable for use in medical devices, wire and cable insulation, and automotive interiors.[3]

Performance Characteristics of Trimellitate Plasticizers in PVC

While specific quantitative data for this compound (TMTM) is not extensively available in the public domain, the performance of a closely related and widely studied trimellitate, trioctyl trimellitate (TOTM), provides a strong indication of the expected performance of TMTM. The following tables summarize the typical performance of TOTM in PVC, which can be used as a benchmark for evaluating TMTM.

Mechanical Properties